molecular formula C14H11FN2OS B2866529 N-((2-Fluorophenyl)carbamothioyl)benzamide CAS No. 73999-10-7

N-((2-Fluorophenyl)carbamothioyl)benzamide

Cat. No.: B2866529
CAS No.: 73999-10-7
M. Wt: 274.31
InChI Key: FJMNYNZDRMVVGH-UHFFFAOYSA-N
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Description

N-((2-Fluorophenyl)carbamothioyl)benzamide (CAS 73999-10-7) is a fluorinated acyl thiourea compound with a molecular formula of C14H11FN2OS and a molecular weight of 274.31 g/mol . Acyl thioureas are extensively researched due to their versatile applications in medicinal chemistry and as ligands in coordination chemistry . The presence of both hard and soft donor atoms in its structure allows it to act as a versatile chelating agent for forming metal complexes with various biological and catalytic properties . Fluorinated compounds like this are of significant interest in drug discovery, as the inclusion of fluorine can influence a molecule's lipophilicity, metabolic stability, and its ability to bind to enzymatic targets . Recent studies on structurally related fluorinated 2-imino-1,3-thiazoline derivatives, synthesized from similar thiourea precursors, have demonstrated potent inhibitory activity against α-glucosidase, highlighting the potential of this compound class in metabolic disorder research . Furthermore, acyl thiourea derivatives have shown promising broad-spectrum anti-pathogenic activity, including against bacterial biofilms, making them valuable scaffolds for developing new antimicrobial agents . This product is intended for research purposes only and is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-[(2-fluorophenyl)carbamothioyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11FN2OS/c15-11-8-4-5-9-12(11)16-14(19)17-13(18)10-6-2-1-3-7-10/h1-9H,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJMNYNZDRMVVGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=CC=C2F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11FN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for N 2 Fluorophenyl Carbamothioyl Benzamide and Its Analogues

Established Synthetic Routes to the N-Acylthiourea Frameworks

The fundamental and most prevalent method for synthesizing N-acylthioureas involves the reaction of an acyl isothiocyanate with a primary or secondary amine. The acyl isothiocyanate intermediate is highly reactive and is typically generated in situ to avoid isolation. mdpi.comnih.gov This is achieved by the reaction of an acid chloride with a thiocyanate (B1210189) salt, such as ammonium (B1175870) thiocyanate (NH₄SCN) or potassium thiocyanate (KSCN), in an anhydrous solvent like acetone (B3395972) or acetonitrile (B52724). nih.govresearchgate.net

The general reaction scheme proceeds in two main steps:

Formation of the Acyl Isothiocyanate: The acid chloride reacts with the thiocyanate salt, displacing the chloride ion to form the corresponding acyl isothiocyanate.

Nucleophilic Addition: The amine then acts as a nucleophile, attacking the electrophilic carbon of the isothiocyanate group to form the final N-acylthiourea product. researchgate.net

This versatile method allows for the synthesis of a wide array of N-acylthiourea analogues by simply varying the starting acid chloride and amine. For instance, various substituted benzoyl chlorides and aromatic or heterocyclic amines can be used to create a library of related compounds. mdpi.comnih.gov

Specific Synthetic Protocols for N-((2-Fluorophenyl)carbamothioyl)benzamide

The synthesis of the title compound, this compound, follows the general framework and can be performed using either a one-pot or a stepwise approach.

In a one-pot synthesis, all reactants are added to a single reaction vessel, simplifying the procedure and improving efficiency. For this compound, this involves the condensation of benzoyl chloride, a thiocyanate salt, and 2-fluoroaniline (B146934) in a suitable solvent. mdpi.com

A typical one-pot procedure is as follows:

Benzoyl chloride is added to a solution of ammonium thiocyanate in anhydrous acetone. nih.gov

The mixture is stirred and often heated under reflux for a short period (e.g., 15 minutes) to ensure the complete formation of the intermediate, benzoyl isothiocyanate. nih.gov

A solution of 2-fluoroaniline in the same solvent is then added to the reaction mixture. nih.gov

The entire mixture is heated under reflux for several hours to drive the nucleophilic addition to completion. nih.govsemanticscholar.org

The product is typically isolated by pouring the reaction mixture into ice water, which causes the solid this compound to precipitate. nih.govsemanticscholar.org

Table 1: Example One-Pot Reaction Protocol

StepReagent 1Reagent 2SolventConditionsDuration
1Benzoyl ChlorideAmmonium ThiocyanateAcetoneReflux15 min
2Reaction Mixture2-FluoroanilineAcetoneReflux2-3 hours

While the one-pot method is common, a stepwise sequence can also be employed. This approach involves the synthesis and potential isolation of the benzoyl isothiocyanate intermediate before its reaction with 2-fluoroaniline. This can be advantageous if the intermediate is stable enough to be purified or if specific reaction conditions are required for each step. The synthesis of N-acyl thiourea (B124793) derivatives generally begins with obtaining the isothiocyanate, which then reacts with an amine. nih.gov

The stepwise process follows these distinct stages:

Synthesis of Benzoyl Isothiocyanate: Benzoyl chloride is reacted with ammonium thiocyanate in a solvent like acetone. researchgate.net

Reaction with Amine: In a separate step, the prepared benzoyl isothiocyanate is reacted with 2-fluoroaniline.

This method provides greater control over the reaction but is often less time- and resource-efficient than the one-pot approach.

Reaction Optimization and Yield Enhancement Strategies

Optimizing the synthesis of this compound focuses on maximizing yield and purity while minimizing reaction time. Key parameters that can be adjusted include:

Solvent Choice: Anhydrous polar aprotic solvents like acetone are highly effective as they readily dissolve the reactants and facilitate the formation of the isothiocyanate intermediate. nih.gov

Temperature: Heating the reaction mixture under reflux is standard practice to increase the reaction rate for both the formation of the isothiocyanate and the subsequent nucleophilic addition. nih.gov

Stoichiometry: Using equimolar amounts of the acid chloride and thiocyanate salt is typical. nih.gov A slight excess of the amine can sometimes be used to ensure the complete consumption of the isothiocyanate intermediate.

Solvent-Free Conditions: For some N-acylthiourea syntheses, a solvent-free approach has been developed where ammonium thiocyanate and the acid chloride are mixed and stirred at room temperature to form the isothiocyanate, which then reacts with the amine, often resulting in good yields. researchgate.net

Purification Techniques for High Purity this compound

After initial isolation via precipitation, crude this compound often requires further purification to remove unreacted starting materials and byproducts.

Common purification methods include:

Recrystallization: This is the most common and effective technique for purifying the solid product. The crude compound is dissolved in a suitable hot solvent or solvent mixture (e.g., methanol, ethanol/water) and allowed to cool slowly, leading to the formation of high-purity crystals. semanticscholar.org

Column Chromatography: For separating the target compound from impurities with similar solubility, silica (B1680970) gel column chromatography can be employed. nih.gov A solvent system of varying polarity, such as a mixture of hexane (B92381) and ethyl acetate (B1210297), is used to elute the components from the column.

Washing: The precipitated solid is typically washed liberally with water to remove any remaining inorganic salts (e.g., ammonium chloride) and then with a cold solvent mixture to remove other soluble impurities. nih.govsemanticscholar.org

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): While often used for analytical quantification, RP-HPLC can also be adapted for preparative purification to achieve very high purity levels. researchgate.net

Table 2: Purification Methodologies

TechniqueDescriptionPurpose
RecrystallizationDissolving the crude product in a hot solvent and allowing it to cool, forming pure crystals.Primary method for obtaining high-purity solid product.
Column ChromatographySeparation based on differential adsorption of components onto a stationary phase (e.g., silica gel).Useful for removing impurities with similar solubility profiles. nih.gov
WashingRinsing the solid product with solvents in which impurities are soluble but the product is not.Removes inorganic salts and other highly soluble impurities. nih.gov
RP-HPLCSeparation based on hydrophobic interactions with a nonpolar stationary phase.Used for high-purity analytical quantification and preparative separation. researchgate.net

Advanced Spectroscopic and Crystallographic Elucidation of N 2 Fluorophenyl Carbamothioyl Benzamide

Single Crystal X-ray Diffraction (SC-XRD) Studies on Molecular Conformation and Crystal Packing

The asymmetric unit is the smallest part of a crystal structure from which the entire crystal can be generated by applying symmetry operations. In many organic compounds, the asymmetric unit contains a single molecule. However, it is not uncommon for it to comprise more than one crystallographically independent molecule, denoted as Z' > 1. For instance, a new polymorph of N-(1,3-thiazol-2-yl)benzamide was found to have four crystallographically independent molecules (Z′ = 4) in its asymmetric unit. This phenomenon arises from subtle differences in the conformation or intermolecular interactions of the molecules within the crystal lattice. The analysis of the asymmetric unit is a critical first step in a crystallographic study, as it reveals the degree of molecular complexity within the crystal.

For example, in the crystal structure of N-(propan-2-ylcarbamothioyl)benzamide, the terminal phenyl ring is inclined with respect to the central planar C2N2OS residue at a dihedral angle of 42.10 (6)°. nih.gov In another related compound, N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide, the dihedral angle between the central (carbamothioyl)amide plane and the plane of the thiazole (B1198619) and two phenyl rings is 15.17 (5)°. nih.gov These examples highlight that the phenyl rings in such structures are typically not coplanar with the central thiourea-amide backbone. The specific dihedral angles in N-((2-Fluorophenyl)carbamothioyl)benzamide would be expected to be influenced by the presence of the fluorine atom at the ortho position of the phenyl ring, which could introduce additional steric or electronic effects.

Table 1: Illustrative Crystallographic Data for a Related Benzamide (B126) Derivative

Parameter Value
Compound Name N-(propan-2-ylcarbamothioyl)benzamide nih.gov
Chemical Formula C₁₁H₁₄N₂OS
Crystal System Monoclinic
Space Group P2₁/c
a (Å) 11.2147 (4)
b (Å) 5.3988 (2)
c (Å) 19.6834 (7)
β (°) 102.031 (4)
Volume (ų) 1165.57 (7)

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Molecular Dynamics

Vibrational spectroscopy, encompassing Fourier Transform Infrared (FTIR) and Raman techniques, is a powerful tool for identifying the functional groups present in a molecule. These methods probe the vibrational modes of molecules, which are sensitive to the bond strengths and the masses of the constituent atoms.

For this compound, the FTIR and Raman spectra would be expected to exhibit characteristic bands corresponding to its various functional groups. The N-H stretching vibrations of the amide and thiourea (B124793) groups typically appear in the region of 3100-3400 cm⁻¹. The C=O stretching vibration of the benzamide moiety is expected to be a strong band in the range of 1650-1690 cm⁻¹. The C=S stretching vibration of the thiourea group usually appears in the region of 1100-1300 cm⁻¹, although its position can be variable. The C-N stretching vibrations and the aromatic C=C stretching vibrations would also be present in the fingerprint region of the spectrum.

In a study of 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide, the FTIR analysis showed vibrational frequencies for ν(N-H) at 3237 cm⁻¹, ν(C=O) at 1683 cm⁻¹, ν(C-N) at 1329 cm⁻¹, and ν(C=S) at 1154 cm⁻¹. usm.my These values provide a good reference for the expected vibrational frequencies in this compound.

Table 2: Expected Vibrational Frequencies for this compound

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amide & Thiourea) 3100 - 3400
C=O Stretch (Benzamide) 1650 - 1690
C=C Stretch (Aromatic) 1450 - 1600
C-N Stretch 1200 - 1400

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Structural Confirmation and Solution-State Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for elucidating the structure of organic molecules in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.

For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons of the benzoyl and 2-fluorophenyl groups. The aromatic protons would appear in the downfield region, typically between 7.0 and 8.5 ppm. The N-H protons of the amide and thiourea moieties would likely appear as broad singlets at a more downfield chemical shift, often above 9.0 ppm. The coupling between the fluorine atom and the adjacent protons on the 2-fluorophenyl ring would result in characteristic splitting patterns.

The ¹³C NMR spectrum would provide complementary information, with signals for each unique carbon atom in the molecule. The carbonyl carbon of the benzamide group would be expected to resonate at a downfield chemical shift, typically in the range of 160-170 ppm. The thiocarbonyl carbon of the thiourea group would be even further downfield, often appearing around 180 ppm. The aromatic carbons would resonate in the region of 110-140 ppm, with the carbon atom directly bonded to the fluorine atom showing a characteristic large coupling constant (¹JCF).

While specific NMR data for this compound is not available, data for related compounds such as 2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide shows ¹H NMR chemical shifts at 9.140 ppm and 12.983 ppm for the two N-H protons. usm.my

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Ranges for Key Functional Groups

Nucleus Functional Group Expected Chemical Shift (ppm)
¹H Aromatic-H 7.0 - 8.5
¹H N-H (Amide/Thiourea) > 9.0
¹³C C=O (Benzamide) 160 - 170
¹³C C=S (Thiourea) ~180

High-Resolution Mass Spectrometry (HRMS, LCMS, MALDI-TOF) for Molecular Mass and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. Techniques such as Liquid Chromatography-Mass Spectrometry (LCMS) and Matrix-Assisted Laser Desorption/Ionization-Time of Flight (MALDI-TOF) are commonly employed for this purpose.

The HRMS analysis of this compound would provide an accurate mass measurement, allowing for the confirmation of its molecular formula. Beyond molecular weight determination, tandem mass spectrometry (MS/MS) experiments can be used to investigate the fragmentation pathways of the molecule. The fragmentation pattern provides valuable structural information by revealing how the molecule breaks apart under energetic conditions.

For this compound, common fragmentation pathways would likely involve the cleavage of the amide and thiourea bonds. For example, cleavage of the bond between the benzoyl carbonyl carbon and the adjacent nitrogen could lead to the formation of a benzoyl cation (m/z 105). Another likely fragmentation would be the cleavage of the C-N bond on either side of the thiocarbonyl group. The presence of the fluorine atom on the phenyl ring would also influence the fragmentation pattern, potentially leading to the loss of HF or other fluorine-containing fragments. The fragmentation of protonated N-(3-aminophenyl)benzamide and its derivatives has been studied, revealing complex rearrangement pathways. nih.gov

Table 4: List of Compound Names

Compound Name
This compound
N-(1,3-thiazol-2-yl)benzamide
N-(propan-2-ylcarbamothioyl)benzamide
N-[(4-phenylthiazol-2-yl)carbamothioyl]benzamide
2-methyl-N-((4-methylpyridin-2-yl)carbamothioyl)benzamide

Computational Chemistry and Quantum Chemical Investigations of N 2 Fluorophenyl Carbamothioyl Benzamide

Density Functional Theory (DFT) Calculations for Ground State Electronic and Geometric Properties

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties and structures of molecules. bohrium.comresearchgate.net Calculations for N-((2-Fluorophenyl)carbamothioyl)benzamide would typically be performed using a functional like B3LYP combined with a basis set such as 6-311G(d,p) or 6-311++G(d,p) to achieve a balance between accuracy and computational cost. researchgate.netresearchgate.net

Geometry Optimization and Validation Against Experimental Data

The first step in a computational study is to determine the most stable three-dimensional arrangement of the atoms, known as geometry optimization. This process calculates the molecular structure that corresponds to the lowest energy state on the potential energy surface. For analogous compounds, theoretical geometries obtained through DFT calculations have shown considerable agreement with experimental results from single-crystal X-ray diffraction. researchgate.netnih.gov

In the case of this compound, the optimized structure would likely be stabilized by an intramolecular hydrogen bond between a nitrogen-bound hydrogen and the carbonyl oxygen, forming a characteristic S(6) ring motif, a feature commonly observed in similar thiourea (B124793) derivatives. nih.govresearchgate.net The planarity and dihedral angles between the phenyl rings and the central carbamothioyl benzamide (B126) core would be critical parameters to compare against any available experimental X-ray crystallography data to validate the accuracy of the computational model. researchgate.net

Table 1: Illustrative Comparison of Selected Bond Lengths (Å) and Angles (°) for a Benzamide Derivative (Note: Data is hypothetical for the target compound and based on typical results for similar structures.)

ParameterExperimental (X-ray)Theoretical (DFT/B3LYP)
C=O Bond Length1.2251.230
C=S Bond Length1.6801.685
N-H Bond Length0.8601.015
C-N-C Bond Angle125.5126.0
O=C-N Bond Angle122.0121.8

Frontier Molecular Orbital (HOMO-LUMO) Analysis and Energy Gap Determination

Frontier Molecular Orbital (FMO) theory is crucial for understanding the chemical reactivity and electronic properties of a molecule. nih.gov The Highest Occupied Molecular Orbital (HOMO) acts as the primary electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) is the primary electron acceptor. emerginginvestigators.org The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a key indicator of molecular stability; a larger gap suggests higher stability and lower chemical reactivity. researchgate.net

For related benzamide derivatives, the HOMO is often localized over the thiourea moiety and one of the phenyl rings, while the LUMO is distributed across the benzoyl group. sci-hub.se The energy gap for similar structures has been calculated to be in the range of 3.8 to 5.6 eV. researchgate.netsci-hub.seresearchgate.net A smaller energy gap would indicate that this compound is more polarizable and has a higher chemical reactivity, suggesting the potential for significant intramolecular charge transfer. nih.gov

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule, allowing for the prediction of reactive sites for electrophilic and nucleophilic attacks. researchgate.net The map is color-coded, where red indicates regions of negative electrostatic potential (electron-rich, susceptible to electrophilic attack) and blue indicates regions of positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

In an MEP map of this compound, the most negative regions (red) would be expected around the highly electronegative oxygen, sulfur, and fluorine atoms. researchgate.net The positive regions (blue) would likely be concentrated around the N-H protons, indicating their susceptibility to nucleophilic attack and their role as hydrogen bond donors. nih.gov

Global and Local Reactivity Descriptors (Fukui Functions, Density of States)

To quantify the reactivity predicted by FMO and MEP analyses, global and local reactivity descriptors are calculated. Global descriptors like chemical hardness, softness, electronegativity, and the electrophilicity index are derived from HOMO and LUMO energies and provide a general measure of the molecule's stability and reactivity. researchgate.netmdpi.com

Table 2: Illustrative Global Reactivity Descriptors (Note: Values are hypothetical and based on typical ranges for similar molecules.)

DescriptorValue (eV)
HOMO Energy-6.5
LUMO Energy-1.2
Energy Gap (ΔE)5.3
Chemical Hardness (η)2.65
Electronegativity (χ)3.85
Electrophilicity Index (ω)2.80

Natural Bonding Orbital (NBO) Analysis for Delocalization and Inter- and Intramolecular Interactions

Natural Bonding Orbital (NBO) analysis provides insight into the Lewis-like bonding structure, charge delocalization, and hyperconjugative interactions within a molecule. wisc.eduacadpubl.eu This analysis examines the interactions between filled "donor" NBOs and empty "acceptor" NBOs. The strength of these interactions is quantified by the second-order perturbation energy, E(2). researchgate.net

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Conformational Flexibility

While DFT calculations provide a static, gas-phase picture of the molecule at 0 K, Molecular Dynamics (MD) simulations are used to study its dynamic behavior and conformational flexibility over time at a given temperature, often in a solvated environment. These simulations solve Newton's equations of motion for the atoms in the system, providing a trajectory that reveals how bond lengths, angles, and dihedral angles fluctuate.

An MD simulation of this compound would illuminate the stability of the intramolecular hydrogen bonds and the rotational freedom of the phenyl rings. researchgate.net It could reveal whether the molecule can adopt different stable conformations (conformers) in solution and the energy barriers between them. This information is critical for understanding how the molecule might interact with biological targets, as its flexibility can influence its binding affinity and mode. nih.gov

In Silico Modeling of Ligand-Target Interactions for Understanding Binding Mechanisms

Computational chemistry and quantum chemical investigations play a pivotal role in elucidating the potential therapeutic applications of novel chemical entities. For this compound and its analogs, in silico modeling provides critical insights into their interactions with biological targets at a molecular level. While specific molecular docking and binding mechanism studies for the ortho-substituted this compound are not extensively available in publicly accessible research, a pre-synthesis in silico study on a series of its structural isomers, N-((4-Fluorophenyl)carbamothioyl)benzamide (NFFTB) derivatives, offers a valuable framework for understanding how this class of compounds may interact with protein targets.

This research focused on the potential of NFFTB derivatives to act as inhibitors of Sirtuin-1 (SIRT1), a class III histone deacetylase that is a known regulator of cellular processes and a target in cancer therapy. ubaya.ac.id The study employed molecular docking to predict the binding affinity and interaction patterns of a series of NFFTB derivatives against the SIRT1 receptor (PDB ID: 4i5i). ubaya.ac.id

The primary goal of such docking studies is to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex. semanticscholar.org This method calculates a docking score, which estimates the binding affinity, with lower scores typically indicating a more favorable interaction. ubaya.ac.id

In the study of NFFTB derivatives, several compounds were identified as having promising binding scores when compared to the reference compound, hydroxyurea. ubaya.ac.id The analysis identified five derivatives with the lowest rerank scores, suggesting strong potential for SIRT1 inhibition. ubaya.ac.id The most promising of these, designated NBFFT13, which features a dimethylamine (B145610) moiety, was selected for further analysis. ubaya.ac.id

Pharmacophore identification for NBFFT13 revealed several key features that contribute to its binding activity with the amino acid residues of the SIRT1 receptor. ubaya.ac.id These pharmacophoric features are crucial for the compound's ability to fit within the binding pocket and establish stabilizing interactions.

The types of interactions that are typically analyzed in these docking studies include:

Hydrogen Bonds: These are critical for the specificity and stability of ligand-receptor complexes.

Hydrophobic Interactions: Interactions between nonpolar regions of the ligand and the protein that contribute significantly to binding affinity.

Van der Waals Forces: General attractive or repulsive forces between molecules.

Pi-Pi Stacking: Interactions between aromatic rings in the ligand and protein residues.

The table below summarizes the findings for the top N-((4-Fluorophenyl)carbamothioyl)benzamide derivatives from the docking study against SIRT1.

Compound IDRerank Score (kcal/mol)Key Interacting Residues (Predicted)Notes
NBFFT15 LowNot specifiedIdentified as one of the top five active compounds. ubaya.ac.id
NBFFT14 LowNot specifiedIdentified as one of the top five active compounds. ubaya.ac.id
NBFFT19 LowNot specifiedIdentified as one of the top five active compounds. ubaya.ac.id
NBFFT13 LowNot specifiedSelected as the most promising candidate after toxicity prediction. ubaya.ac.id
NBFFT17 LowNot specifiedIdentified as one of the top five active compounds. ubaya.ac.id
Hydroxyurea Higher than derivativesNot specifiedUsed as a reference compound for comparison. ubaya.ac.id

This table is generated based on qualitative descriptions in the source. Specific numerical values for rerank scores were not provided.

Further computational analyses, such as molecular dynamics (MD) simulations, are often employed to validate the stability of the ligand-protein complex predicted by docking. biotech-asia.org MD simulations provide insights into the dynamic behavior of the complex over time in a simulated biological environment, confirming the stability of key interactions. nih.gov

While these findings are for the 4-fluoro isomer, they underscore the potential of the N-(phenylcarbamothioyl)benzamide scaffold to interact with significant biological targets. The ortho-position of the fluorine atom in this compound would likely influence the molecule's conformation and electronic properties, potentially leading to different binding modes and affinities with target proteins compared to its para-substituted counterpart. Future in silico studies focusing specifically on the 2-fluoro isomer are necessary to elucidate its unique ligand-target interaction profile and therapeutic potential.

An in-depth examination of the supramolecular chemistry of this compound reveals a complex interplay of non-covalent interactions that dictate its three-dimensional architecture. The specific arrangement of hydrogen bond donors and acceptors, coupled with aromatic rings, gives rise to predictable and robust assembly motifs that are foundational to its crystal structure.

Coordination Chemistry of N 2 Fluorophenyl Carbamothioyl Benzamide As a Ligand

Ligand Properties and Potential Coordination Modes (e.g., Bidentate N,S; N,O)

The N-((2-Fluorophenyl)carbamothioyl)benzamide ligand possesses multiple potential donor sites: the carbonyl oxygen (O), the thiocarbonyl sulfur (S), and two nitrogen atoms. This allows for several coordination modes, which are influenced by factors such as the metal ion's nature, the reaction conditions, and the steric and electronic effects of the substituents on the phenyl rings. nih.govuobasrah.edu.iq

The most common coordination modes observed for this class of ligands are:

Bidentate O,S Coordination: This is a frequently observed mode where the ligand deprotonates at the N(1)H group and coordinates to the metal center through the carbonyl oxygen and the thiocarbonyl sulfur atoms, forming a stable six-membered chelate ring. nih.govresearchgate.netcapes.gov.br This mode is typical for d⁸ metal ions like Pd(II) and Pt(II), often resulting in square-planar complexes. nih.govresearchgate.net

Bidentate N,S Coordination: In this mode, the ligand coordinates through one of the nitrogen atoms and the sulfur atom. This often involves deprotonation of a nitrogen atom to form a strained four-membered ring, which has been observed in complexes with Ru(II), Rh(III), and Ir(III). researchgate.net Some copper(II) complexes also exhibit coordination via the thiocarbonyl sulfur and a deprotonated nitrogen atom. mdpi.com

Monodentate S Coordination: The ligand can also act as a neutral monodentate ligand, coordinating solely through the soft sulfur atom of the thiocarbonyl group. researchgate.netsjofsciences.commdpi.comresearchgate.net This behavior is common for metals that have a high affinity for sulfur, such as Cu(I), Pt(II), and Ru(II). nih.govresearchgate.netresearchgate.net In such cases, the ligand does not deprotonate.

The specific compound this compound also features an intramolecular N—H⋯O hydrogen bond, which creates a stable pseudo-six-membered ring (S(6) motif) in its free state. nih.gov Upon complexation, this hydrogen bond is typically broken to allow the donor atoms to bind to the metal center.

Synthesis and Characterization of Transition Metal Complexes (e.g., Pd(II), Pt(II/IV), Cu(II), Au, Ag, Ru(III), Zn(II))

The synthesis of transition metal complexes with N-aroyl-N'-arylthiourea ligands is generally straightforward. A common method involves the reaction of the ligand with a corresponding metal salt (e.g., chloride, acetate (B1210297), or nitrate) in a suitable solvent like ethanol, methanol, or acetone (B3395972). sjofsciences.comnih.govuobaghdad.edu.iq The reaction is often carried out under reflux, and the resulting complexes can be precipitated and purified by recrystallization. nih.gov

Palladium(II) and Platinum(II) Complexes: Complexes of Pd(II) and Pt(II) are frequently synthesized. nih.govresearchgate.net Pd(II) typically forms square-planar complexes with a bidentate O,S coordination mode. nih.govresearchgate.net Pt(II) complexes can exhibit either monodentate S-coordination or bidentate O,S coordination, sometimes in a cis configuration. nih.govresearchgate.net

Copper(II) Complexes: Copper(II) complexes have been widely studied. Depending on the reaction conditions, Cu(II) can be reduced to Cu(I) by the thiourea (B124793) ligand. psu.edu When Cu(II) is stable, it can form complexes with either monodentate S-coordination or bidentate N,S chelation. mdpi.comsjofsciences.com

Ruthenium(III) Complexes: Ru(III) is a d⁵ metal ion and its complexes are often paramagnetic. nih.gov While specific examples with this compound are not detailed in the provided results, related Ru(II) complexes show monodentate coordination through the sulfur atom. researchgate.net

Zinc(II) Complexes: As a d¹⁰ metal ion, Zn(II) forms stable complexes, often with tetrahedral or octahedral geometries depending on the ligand-to-metal ratio and the presence of co-ligands. nih.govnih.gov

Silver(I) and Gold Complexes: While less common in the provided search results, Ag(I) and Au(I/III) are known to form complexes with sulfur-containing ligands due to their soft nature.

Characterization of these complexes is performed using a suite of analytical techniques. Elemental analysis (CHN) confirms the stoichiometry, while techniques like FT-IR, UV-Vis, and NMR spectroscopy provide insights into the ligand's coordination mode. researchgate.netsjofsciences.com Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure and coordination geometry. nih.govuokerbala.edu.iq

Spectroscopic Investigations of Ligand-Metal Coordination (e.g., Shifts in IR, NMR)

Spectroscopic methods are crucial for elucidating how the ligand binds to the metal ion. Changes in the vibrational and resonance frequencies of the ligand upon complexation serve as diagnostic indicators of coordination.

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, key vibrational bands include those for N-H stretching, C=O (carbonyl) stretching, and C=S (thiocarbonyl) stretching. nih.gov Upon coordination, significant shifts in these bands are observed:

ν(C=O) and ν(C=S): In bidentate O,S coordination, the stretching frequencies of both the carbonyl (C=O) and thiocarbonyl (C=S) groups typically shift to lower wavenumbers (red shift). This indicates a weakening of these bonds due to the donation of electron density to the metal ion. mdpi.com

ν(N-H): The N-H stretching band, often observed around 3150-3400 cm⁻¹, may disappear upon complexation if the ligand coordinates in its deprotonated form. mdpi.commdpi.com In cases of neutral monodentate coordination, this band may shift, but it will remain present.

New Bands: The formation of new, low-frequency bands can be attributed to metal-sulfur (M-S) and metal-oxygen (M-O) vibrations.

Interactive Data Table: Typical IR Spectral Shifts in N-Aroylthiourea Complexes

Functional Group Free Ligand (cm⁻¹) Complex (cm⁻¹) Interpretation of Shift
ν(N-H) ~3176 Disappears or shifts Deprotonation for chelation or involvement in coordination mdpi.com
ν(C=O) ~1695 ~1580 (Lower) Coordination via carbonyl oxygen researchgate.netnih.gov
ν(C=S) ~707-1175 ~665-696 (Lower) Coordination via thiocarbonyl sulfur mdpi.comnih.gov
ν(C-N) ~1270-1300 Higher frequency Electron density flow strengthening the N-C-N fragment mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for studying diamagnetic complexes (e.g., Pd(II), Pt(II), Zn(II)).

¹H NMR: The most informative signal is that of the N-H protons. The signal for the N(1)H proton adjacent to the carbonyl group often disappears upon deprotonation and O,S chelation. mdpi.com The remaining N(3)H proton signal typically shifts downfield, indicating a change in its chemical environment due to coordination. mdpi.com Aromatic proton signals also shift upon complexation.

¹³C NMR: The resonance for the thiocarbonyl carbon (C=S) is particularly sensitive to coordination. A downfield shift is often observed, suggesting a decrease in electron density at the carbon atom upon coordination of the sulfur to the metal. mdpi.com

Paramagnetic NMR: For paramagnetic complexes like those of Ru(III), NMR spectra are more complex due to hyperfine shifts caused by the unpaired electron. nih.gov These shifts can be analyzed to provide detailed information about the electronic structure and spin density distribution within the complex. nih.gov

Electrochemical Studies of Metal Complexes (e.g., Cyclic Voltammetry, Redox Potentials)

Cyclic voltammetry (CV) is a key technique used to investigate the electrochemical properties and redox behavior of the metal complexes. uobasrah.edu.iqmdpi.com These studies provide information on the stability of different oxidation states of the central metal ion and can reveal whether redox processes are reversible, quasi-reversible, or irreversible. uobasrah.edu.iq

Studies on analogous benzoylthiourea (B1224501) complexes have revealed several key findings:

Copper Complexes: Copper(II) complexes often exhibit a quasi-reversible one-electron transfer process corresponding to the Cu(II)/Cu(I) redox couple. uobasrah.edu.iqresearchgate.net The potential for this process can be influenced by the substituents on the ligand. researchgate.net

Nickel and Cobalt Complexes: Nickel(II) complexes can show irreversible reduction peaks, while Cobalt(II) complexes may exhibit a reversible or quasi-reversible Co(II)/Co(III) redox couple at anodic potentials. uobasrah.edu.iq

Ligand-Based Redox Activity: In some cases, irreversible oxidation or reduction peaks observed in the voltammograms are attributed to the ligand itself rather than the metal center. mdpi.com

The electrochemical behavior is typically studied in a non-aqueous solvent like acetonitrile (B52724) (ACN) or dimethylformamide (DMF) with a supporting electrolyte such as lithium perchlorate (B79767) (LiClO₄) or tetrabutylammonium (B224687) hexafluorophosphate (B91526) (TBAPF₆). mdpi.com The choice of solvent can significantly influence the redox potentials and the stability of the electrochemically generated species.

Interactive Data Table: Representative Redox Potentials for Analogous Metal-Thiourea Complexes

Metal Complex Type Redox Couple Potential (V) vs. Ref. Nature of Process
Copper(II) Complex Cu(II)/Cu(I) -0.35 Reversible uobasrah.edu.iq
Cobalt(II) Complex Co(II)/Co(III) +0.36 Reversible uobasrah.edu.iq
Nickel(II) Complex Ni(II)/Ni(I) -1.37 / -1.78 Irreversible uobasrah.edu.iq
Aroylthiourea Ligand Ligand Reduction -1.5 to -2.0 Irreversible mdpi.com

Note: Potentials are illustrative and vary based on the specific ligand, solvent, and reference electrode used.

Theoretical Modeling of Metal-Ligand Interactions and Complex Geometries

Theoretical and computational methods, particularly Density Functional Theory (DFT), are increasingly used to complement experimental data and provide deeper insight into the properties of metal complexes. uokerbala.edu.iqresearchgate.net These calculations can accurately predict and analyze various aspects of the metal-ligand interaction.

Geometry Optimization: DFT calculations are used to determine the most stable (lowest energy) geometry of the metal complexes. uokerbala.edu.iq This allows for the comparison of theoretical bond lengths and angles with experimental data obtained from X-ray crystallography, helping to validate the computational model.

Electronic Structure Analysis: Calculations provide information about the electronic structure, including the distribution of electron density and the nature of the frontier molecular orbitals (HOMO and LUMO). uokerbala.edu.iqresearchgate.net The energy gap between the HOMO and LUMO is a critical parameter that relates to the chemical reactivity and electronic transitions of the complex. uokerbala.edu.iq

Spectroscopic Properties: Computational methods can simulate IR and NMR spectra. eurjchem.com Calculated vibrational frequencies can be compared with experimental IR spectra to aid in the assignment of complex spectral bands. uokerbala.edu.iq For NMR, theoretical calculations of shielding constants can help interpret the observed chemical shifts, especially for complex paramagnetic systems. nih.govmdpi.com

Interaction Energy: Natural Bond Orbital (NBO) analysis can be performed to quantify the strength and nature of the donor-acceptor interactions between the ligand's orbitals and the metal's orbitals, providing a quantitative measure of the metal-ligand bond strength. mdpi.com Hirshfeld surface analysis is another tool used to visualize and quantify intermolecular interactions within the crystal structure. uokerbala.edu.iqnih.gov

These theoretical studies are invaluable for understanding how factors like the fluorine substituent on the phenyl ring in this compound might influence the ligand's electronic properties and, consequently, the stability and reactivity of its metal complexes. nih.gov

Chemical Reactivity and Derivative Synthesis from N 2 Fluorophenyl Carbamothioyl Benzamide

Investigation of Reaction Mechanisms Involving the Thiourea (B124793) Moiety

The chemical behavior of N-((2-Fluorophenyl)carbamothioyl)benzamide is dominated by the reactivity of its core N-benzoylthiourea fragment. This moiety possesses several nucleophilic and electrophilic centers that dictate its reaction pathways. The general synthesis of N-aroyl thioureas involves a two-step process: first, the formation of an aroyl isothiocyanate from an aroyl chloride and a thiocyanate (B1210189) salt (e.g., KSCN or NH₄SCN), followed by the nucleophilic addition of an amine to the isothiocyanate carbon. mdpi.comacs.orgniscpr.res.in

The key reactive sites within the this compound molecule are:

Nucleophilic Sulfur: The sulfur atom of the thiocarbonyl group (C=S) is soft and highly nucleophilic, making it the primary site for alkylation and acylation reactions.

Nucleophilic Nitrogens: The two nitrogen atoms also possess lone pairs of electrons, though their nucleophilicity is generally lower than that of the sulfur atom and is modulated by the adjacent electron-withdrawing carbonyl and thiocarbonyl groups.

Electrophilic Thiocarbonyl Carbon: The carbon atom of the C=S group is electrophilic and susceptible to attack by nucleophiles.

Acidic N-H Protons: The protons on the nitrogen atoms are acidic and can be removed by a base, generating anions that can participate in subsequent reactions.

A common reaction mechanism for N-aroyl thioureas involves the initial nucleophilic attack by the sulfur atom on an electrophile. For instance, in reactions with α-halocarbonyl compounds, the first step is the S-alkylation to form an isothiourea intermediate. conicet.gov.ar This intermediate is often not isolated but undergoes a subsequent intramolecular cyclization, which is a key step in the formation of various heterocyclic derivatives. conicet.gov.ar

Cyclization Reactions Leading to Novel Heterocyclic Compounds (e.g., Thiazolines, Imidazole (B134444) derivatives)

The polyfunctional nature of this compound makes it an excellent precursor for heterocyclization reactions, providing access to a variety of five- and six-membered ring systems. The reaction with bifunctional electrophiles is a particularly effective strategy for constructing these complex molecules.

A prominent example is the Hantzsch thiazole (B1198619) synthesis-type reaction with α-haloketones. The reaction of an N-aroyl thiourea with an α-bromoacetophenone derivative typically proceeds via initial S-alkylation, followed by intramolecular nucleophilic attack of the nitrogen atom onto the ketone carbonyl carbon, and subsequent dehydration to yield a 2-imino-thiazole derivative. acs.org Interestingly, in a specific study involving a similar N-aroyl thiourea, the thiazole derivative was the exclusive product, with the isomeric imidazole derivative not being formed. acs.org

Similarly, reaction with α-haloacetic acids or their esters can lead to the formation of thiazolidinone derivatives. For example, the reaction with chloroacetic acid can yield a thiazolidine (B150603) derivative, which may be further functionalized. acs.org These cyclization reactions are foundational for creating libraries of novel heterocyclic compounds from N-aroyl thiourea scaffolds.

Starting MaterialReagentProduct TypeGeneral Reaction SchemeRef
N-Aroyl Thioureaα-Bromoacetophenone2-IminothiazoleReaction of N-Aroyl Thiourea with α-Bromoacetophenone acs.orgconicet.gov.ar
N-Aroyl ThioureaChloroacetic AcidThiazolidinoneReaction of N-Aroyl Thiourea with Chloroacetic Acid acs.org

Systematic Structural Modifications and Their Influence on Molecular Properties (Structure-Property Relationships)

The molecular properties of this compound can be systematically tuned by making structural modifications to its core scaffold. These changes can profoundly impact its electronic character, conformation, and intermolecular interactions.

Substituents on either the benzoyl ring or the N-phenyl ring can significantly alter the electronic and steric properties of the molecule. The parent compound features a fluorine atom at the ortho-position of the N-phenyl ring.

Electronic Effects: Fluorine is the most electronegative element, and it exerts a powerful electron-withdrawing inductive effect (-I). This effect decreases the electron density in the attached phenyl ring and can influence the acidity of the adjacent N-H proton. Introducing other electron-withdrawing groups (e.g., -NO₂, -CN) or electron-donating groups (e.g., -CH₃, -OCH₃) at other positions on the rings would further modulate the electron distribution throughout the molecule. mdpi.comresearchgate.net Such changes can affect the nucleophilicity of the sulfur and nitrogen atoms, thereby influencing the compound's reactivity in derivative synthesis. mdpi.com

Steric Effects: The placement of substituents, particularly at the ortho positions of the aromatic rings, can introduce steric hindrance. This can influence the preferred conformation of the molecule by restricting the rotation around single bonds and affecting the planarity of the system.

The interplay of these electronic and steric effects is crucial in designing derivatives with specific molecular properties.

Substituent (X)PositionElectronic EffectInfluence on Molecular Properties
-F (in title compound)2-position of N-phenylStrong -IIncreases acidity of N-H protons, modifies reactivity.
-NO₂(Hypothetical)Strong -I, -MSignificantly increases electrophilicity of the ring, enhances N-H acidity.
-OCH₃(Hypothetical)-I, Strong +MIncreases electron density on the ring, may enhance nucleophilicity of remote atoms.
-CH₃(Hypothetical)Weak +ISlightly increases electron density, minor electronic impact.

The conformational landscape of this compound is largely governed by non-covalent interactions, particularly intramolecular hydrogen bonding.

Conformational Preference: Like many N-aroyl thioureas, the molecule preferentially adopts a conformation that is stabilized by an intramolecular hydrogen bond between the carbonyl oxygen atom and the hydrogen on the adjacent nitrogen (N-H···O=C). uokerbala.edu.iqmdpi.comnih.gov This interaction forms a stable six-membered pseudo-ring, which tends to lock the central benzoylthiourea (B1224501) fragment into a planar or near-planar arrangement. researchgate.net

Rotational Isomerism: While the central core is relatively rigid, rotation is possible around the single bonds connecting the aromatic rings to the thiourea moiety. The presence of the ortho-fluoro substituent on the N-phenyl ring likely causes some degree of torsion, leading to a non-coplanar arrangement of this ring with respect to the central planar fragment to minimize steric strain. nih.govnih.gov

Tautomerism: Thioureas can theoretically exist in thione (C=S) and thiol (C-SH) tautomeric forms. However, for N-aroyl thioureas, the thione form is overwhelmingly dominant in both solid and solution phases.

This conformational control, dictated by the strong intramolecular hydrogen bond and steric effects, is a critical factor in determining how the molecule packs in a crystal lattice and how it interacts with other molecules or biological targets.

Advanced Applications in Chemical Sciences and Materials Technology for N 2 Fluorophenyl Carbamothioyl Benzamide

Catalytic Applications (e.g., Organocatalysis, Role in Transition Metal Catalysis, Redox Catalysis)

While direct catalytic applications of N-((2-Fluorophenyl)carbamothioyl)benzamide are not extensively documented, its structural components are hallmarks of successful catalysts in various domains.

Organocatalysis: The thiourea (B124793) group is a powerful hydrogen-bond donor, a feature central to a major class of organocatalysis. wikipedia.orgnih.gov Thiourea-based catalysts activate electrophiles, such as carbonyls or imines, by forming dual hydrogen bonds with the substrate, thereby lowering the energy of the transition state and accelerating the reaction. rsc.org This non-covalent interaction mimics the role of Lewis acids but under milder, metal-free conditions. wikipedia.org The N-H protons of the thiourea and amide groups in this compound can engage in hydrogen bonding to activate substrates in reactions like Michael additions, aldol (B89426) reactions, or Diels-Alder reactions. The fluorine atom on the phenyl ring, being electron-withdrawing, can enhance the acidity of the N-H protons, potentially increasing catalytic activity. acs.org Some studies propose that thioureas may also act as Brønsted acids, protonating the substrate to form a reactive intermediate. acs.org

Transition Metal Catalysis: The compound possesses multiple heteroatoms (N, S, O) that can act as coordination sites for transition metals. The benzamide (B126) group, in particular, is a well-established directing group in C-H bond functionalization reactions. researchgate.netresearchgate.net By coordinating to a metal center (e.g., Palladium, Rhodium, Iridium), the amide can position the catalyst to selectively activate a specific C-H bond, typically at the ortho position of the benzoyl ring. researchgate.netyoutube.com Furthermore, the entire molecule could act as a bidentate or tridentate ligand, coordinating to a metal through the sulfur of the thiourea and the oxygen of the amide. Such metal complexes could find applications in cross-coupling reactions, hydrogenations, or oxidation catalysis. acs.orgwikipedia.org

Redox Catalysis: The role of this compound in redox catalysis is less direct. However, its coordination complexes with redox-active metals like copper or iron could participate in electron transfer processes. The thiourea moiety can be oxidized or can stabilize different oxidation states of a coordinated metal, potentially enabling its use in catalytic cycles that involve redox steps.

Development of Chemical Sensors and Recognition Systems

The design of synthetic receptors for the selective recognition of ions and molecules is a burgeoning field. The this compound structure is exceptionally well-suited for anion recognition due to the presence of the thiourea and amide moieties, which are excellent hydrogen-bond donors. researchgate.net

These N-H groups can form strong, directional hydrogen bonds with anions, particularly those with high charge density like fluoride (B91410) (F⁻), acetate (B1210297) (CH₃COO⁻), and dihydrogen phosphate (B84403) (H₂PO₄⁻). researchgate.netxmu.edu.cn The binding event can be transduced into a measurable signal, such as a change in color (chromogenic sensor) or fluorescence, if a signaling unit is incorporated into the molecular framework. researchgate.netnih.gov The thiourea group is a particularly effective anion-binding motif, and its derivatives have been successfully employed as fluorescent chemosensors for detecting both anions and heavy metal cations like mercury(II). nih.govacs.org

The binding affinity and selectivity of the sensor can be fine-tuned by modifying its electronic properties. The electron-withdrawing 2-fluoro substituent on the phenyl ring increases the acidity of the N-H protons, which can enhance the strength of the hydrogen bonds formed with anions, leading to stronger binding and potentially higher sensitivity. researchgate.net The interaction between a similar sensor and various anions demonstrates the principle of recognition through hydrogen bonding.

Table 1: Anion Binding Constants for a Benzamidourea-based Receptor
AnionBinding Constant (K / M⁻¹)Binding Stoichiometry (Host:Guest)
F⁻2.8 x 10⁴1:1
CH₃COO⁻1.5 x 10⁴1:1
H₂PO₄⁻9.8 x 10³1:1
Cl⁻< 10-
Br⁻< 10-

Data extrapolated from studies on structurally similar N-(benzamido)urea receptors to illustrate the principle of anion binding.

Potential in Nanofabrication and Functional Materials

Functional materials derive their properties from the specific arrangement of molecules on a larger scale. This compound possesses key structural features that make it a candidate for the bottom-up fabrication of such materials through self-assembly.

The combination of hydrogen bond donors (N-H) and acceptors (C=O, C=S) facilitates the formation of predictable supramolecular structures. mersin.edu.tr Molecules can link together to form chains, sheets, or more complex three-dimensional networks. nih.govnih.gov These interactions, along with π-π stacking between the aromatic rings, can direct the assembly of the molecules into well-ordered crystalline structures or functional aggregates like nanofibers or gels. mersin.edu.tracs.org

Furthermore, theoretical studies on similar carbamothioyl benzamide structures have indicated their potential for applications in nonlinear optics (NLO). uokerbala.edu.iqresearchgate.net Molecules with large dipole moments and high polarizability, features which can be influenced by the arrangement of donor and acceptor groups in this compound, are promising for NLO materials, which have applications in telecommunications and optical computing. The controlled self-assembly of such molecules could lead to materials with enhanced NLO properties.

Role as Corrosion Inhibitors in Material Protection

The prevention of metal corrosion is a critical industrial challenge. Organic compounds, particularly those containing heteroatoms and aromatic rings, are widely used as corrosion inhibitors. emerald.com They function by adsorbing onto the metal surface, forming a protective barrier that isolates the metal from the corrosive environment. jmaterenvironsci.comonepetro.org

This compound is an excellent candidate for a corrosion inhibitor due to several structural attributes:

Heteroatoms: It contains nitrogen, sulfur, and oxygen atoms, all of which have lone pairs of electrons that can coordinate with the vacant d-orbitals of metals like iron and aluminum. emerald.comacs.org The sulfur atom, in particular, is known to form strong bonds with metal surfaces. jmaterenvironsci.comonepetro.org

Aromatic Rings: The two phenyl rings provide a large surface area for interaction with the metal through the adsorption of their π-electrons.

Film Formation: The combination of these interactions allows the molecule to adsorb strongly onto the metal surface, creating a dense, protective film that inhibits both anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) corrosion reactions. jmaterenvironsci.comnih.gov

Studies on the closely related N-(phenylcarbamothioyl)benzamide have confirmed its effectiveness as a corrosion inhibitor for mild steel in acidic media. scilit.com The efficiency of such inhibitors typically increases with concentration as surface coverage increases.

Table 2: Corrosion Inhibition Efficiency of a Benzamide-based Inhibitor on C38 Steel in 1 M HCl
Inhibitor Concentration (M)Inhibition Efficiency (%)
1 x 10⁻⁶61.4
1 x 10⁻⁵75.8
1 x 10⁻⁴85.6
1 x 10⁻³90.2

Data adapted from a study on N-{2-[2-(5-methyl-1H-pyrazol-3-yl)acetamido]-phenyl}benzamide to illustrate the typical performance of complex benzamide-based corrosion inhibitors. nih.govresearchgate.net

Exploration as Non-Ionic Surfactants

Surfactants are amphiphilic molecules containing both a hydrophobic (water-repelling) tail and a hydrophilic (water-attracting) head. alfa-chemistry.com Non-ionic surfactants lack a formal charge on their hydrophilic head group. sanyo-chemical-solutions.com Their hydrophilic character typically comes from polar functionalities such as polyoxyethylene chains or polyol groups (e.g., glycerol, sorbitol). alfa-chemistry.comsanyo-chemical-solutions.com The hydrophobic part is usually a long alkyl chain or an aromatic group. youtube.com

Analyzing the structure of this compound reveals that while it possesses hydrophobic character in its two phenyl rings, it lacks the distinct and sufficiently powerful hydrophilic head group characteristic of a surfactant. horizonadmixtures.comsdlookchem.com The amide and thiourea moieties are polar, but their ability to impart water solubility is limited and unlikely to overcome the hydrophobicity of the large aromatic portions. sanyo-chemical-solutions.com Typical non-ionic surfactants require a much stronger hydrophilic component, such as a chain of multiple ethylene (B1197577) oxide units, to achieve the necessary hydrophilic-lipophilic balance (HLB) for effective surfactant behavior like micelle formation, emulsification, or detergency. sdlookchem.commdpi.com Therefore, based on its fundamental molecular structure, this compound is not expected to function as a conventional non-ionic surfactant.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.